molecular formula C11H11NO B8746776 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE CAS No. 113771-49-6

2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE

Cat. No.: B8746776
CAS No.: 113771-49-6
M. Wt: 173.21 g/mol
InChI Key: FUJPHBGPWPWNPW-UHFFFAOYSA-N
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Description

2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE: is an organic compound that belongs to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by a chroman ring system attached to an acetonitrile group. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-3-yl-acetonitrile typically involves the reaction of chroman derivatives with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where a suitable leaving group on the chroman ring is replaced by the acetonitrile group. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile itself .

Industrial Production Methods: Industrial production of chroman-3-yl-acetonitrile may involve more scalable and economically viable methods. These methods often avoid the use of pyrophoric reagents and may include purification steps that do not require column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Chromanones or chromanols.

    Reduction: Primary amines.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of chroman-3-yl-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE is unique due to its specific functional group (acetonitrile) attached to the chroman ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113771-49-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-3-yl)acetonitrile

InChI

InChI=1S/C11H11NO/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9H,5,7-8H2

InChI Key

FUJPHBGPWPWNPW-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 18B (1.25 g), NaCN (0.15 g) in 25 mL of DMF, were heated to 60° C. for 12 h. The solvent was removed, the reaction mixture was mixed with water (125 mL) and ether (125 mL). The ether layer was separated, washed with water, brine, dried (MgSO4), concentrated to afford compound 18C (0.67 g). mp 54-55.5° C.; MS: 174 (M+1)+. Preparation of 3-Cyanomethyl-chroman-6-sulfonyl chloride (Compound 18D)
Name
Compound 18B
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12.53 g (192.5 mmol) of potassium cyanide are added at room temperature to a solution of 55.72 g (175 mmol) of 3-(p-toluenesulphonyloxymethyl)chroman (for manufacture see Example 1) in 300 ml of dimethyl sulphoxide and the whole is heated to 60° while stirring. After 3 hours, ice-water is added to the reaction mixture, the whole is extracted with diethyl ether and washed thoroughly with water. The combined organic phases are dried over sodium sulphate and concentrated by evaporation in vacuo. 26.75 g (88.3%) of 3-cyanomethylchroman are obtained in the form of a pale yellow oil which crystallises from diethyl ether/pentane. The crystals melt at 63°.
Quantity
12.53 g
Type
reactant
Reaction Step One
Name
3-(p-toluenesulphonyloxymethyl)chroman
Quantity
55.72 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88.3%

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